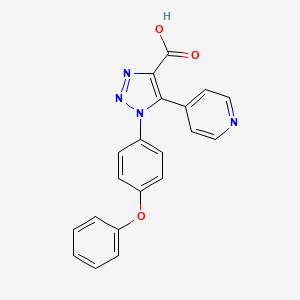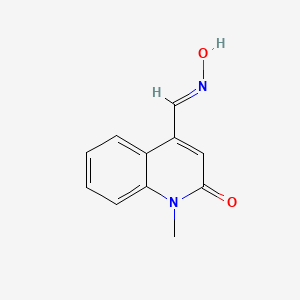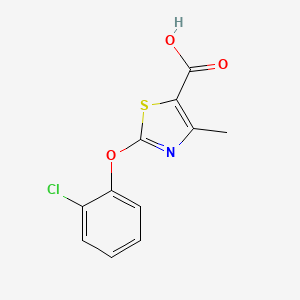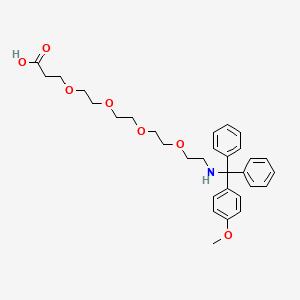
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C20H14N4O3 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
A study by Komsani et al. (2015) reports the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters, closely related to the compound . These derivatives showed moderate antimicrobial activity, highlighting the potential of triazole derivatives in this field (Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015).
Corrosion Inhibition
Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, similar to the compound . These were investigated as corrosion inhibitors for mild steel in acidic solutions. The study found that these compounds effectively inhibit corrosion, suggesting potential industrial applications for similar triazole derivatives (Ansari, Quraishi, & Singh, 2014).
Structural and Packing Analysis
Tawfiq et al. (2014) conducted a study on derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine, structurally related to the compound . The research focused on identifying trends in intermolecular contact patterns and packing arrangements, providing insights into the crystallization behavior of such compounds. This research could be relevant for understanding the solid-state properties of similar triazole derivatives (Tawfiq, Miller, Al-jeboori, Fennell, Coles, Tizzard, Wilson, & Potgieter, 2014).
Fungicidal Activity
Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties, demonstrating moderate to high fungicidal activities against several phytopathogens. This suggests potential agricultural applications for similar triazole compounds (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).
Synthesis and Modification
Pokhodylo (2018) presented methods for constructing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment, relevant to the synthesis and modification of compounds like 1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. This research provides valuable insights into synthetic approaches for similar compounds (Pokhodylo, 2018).
特性
IUPAC Name |
1-(4-phenoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(26)18-19(14-10-12-21-13-11-14)24(23-22-18)15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-13H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGMSJJSITZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione](/img/structure/B1423685.png)


![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)



![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)
![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)

